7-Hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one
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Overview
Description
7-Hydroxy-3-methyl-4,11-dioxabicyclo[810]undec-8-en-5-one is a complex organic compound with a unique bicyclic structureIts molecular formula is C10H14O4, and it has a molecular weight of approximately 198.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a diol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce diols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
7-Hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure may also play a role in stabilizing the compound’s interaction with its targets, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydroxy-4-methyl-3,11-dioxabicyclo[8.1.0]undec-8-en-2-one: Similar structure but with additional hydroxyl groups.
7-Hydroxy-4-methyl-2-oxo-3,11-dioxabicyclo[8.1.0]undec-8-en-6-yl acetate: Contains an acetate group instead of a hydroxyl group
Uniqueness
7-Hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one is unique due to its specific arrangement of functional groups and its bicyclic structure.
Properties
Molecular Formula |
C10H14O4 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(8Z)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one |
InChI |
InChI=1S/C10H14O4/c1-6-4-9-8(14-9)3-2-7(11)5-10(12)13-6/h2-3,6-9,11H,4-5H2,1H3/b3-2- |
InChI Key |
JCWPVPJYCLLPQL-IHWYPQMZSA-N |
Isomeric SMILES |
CC1CC2C(O2)/C=C\C(CC(=O)O1)O |
Canonical SMILES |
CC1CC2C(O2)C=CC(CC(=O)O1)O |
Origin of Product |
United States |
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